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Compound of Interest

Compound Name: 2'-O-Methyl Uridine-d3

Cat. No.: B15619339

An In-depth Technical Guide to 2'-O-Methyl
Uridine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-0O-Methyl Uridine-d3 is a deuterated analog of the naturally occurring modified nucleoside,
2'-O-Methyluridine. This stable isotope-labeled compound serves as an invaluable tool in a
range of biochemical and pharmaceutical research applications, particularly in the quantitative
analysis of modified nucleosides by mass spectrometry and nuclear magnetic resonance
(NMR) spectroscopy. Its parent compound, 2'-O-Methyluridine, is a prevalent modification in
various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal
RNA (rRNA), where it plays a crucial role in enhancing RNA stability, modulating RNA-protein
interactions, and evading the innate immune system. This technical guide provides a
comprehensive overview of the chemical structure, properties, and applications of 2'-O-Methyl
Uridine-d3, with a focus on its utility in research and drug development.

Chemical Structure and Properties

2'-0-Methyl Uridine-d3 is structurally identical to 2'-O-Methyluridine, with the exception of the
three hydrogen atoms on the 2'-O-methyl group, which are replaced by deuterium atoms. This
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isotopic labeling results in a molecular weight increase of approximately 3 Da, a difference that

is readily detectable by mass spectrometry.

Table 1: Chemical and Physical Properties of 2'-O-Methyl Uridine-d3

Property Value Reference

Chemical Formula C10H11D3N20s [1]

Molecular Weight 261.25 g/mol [1]

Exact Mass 261.1041 Da [1]
1-[(2R,3R,4R,5R)-4-hydroxy-5-
hydroxymethyl)-3-

IUPAC Name ( y y- Y
(trideuteriomethoxy)oxolan-2-
yllpyrimidine-2,4-dione
OC[C@@H]1--INVALID-LINK--

SMILES --INVALID-LINK----INVALID- [1]
LINK--O1

Appearance White to off-white solid [1]

Storage Conditions

4°C, stored under nitrogen. In
solvent: -80°C for 6 months;
-20°C for 1 month (stored

under nitrogen).

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental *H and 3C NMR spectra for 2'-O-Methyl Uridine-d3 are not widely

available in the public domain. However, the chemical shifts can be predicted based on the

known spectrum of 2'-O-Methyluridine. The primary difference in the *H NMR spectrum would

be the absence of a signal for the 2'-O-methyl protons. In the 3C NMR spectrum, the carbon of

the deuterated methyl group would exhibit a multiplet due to carbon-deuterium coupling and a

slight isotopic shift.

Table 2: Predicted NMR Chemical Shifts for 2'-O-Methyl Uridine-d3 (in D20)
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- Predicted *H Chemical Predicted **C Chemical
Shift (ppm) Shift (ppm)

H-6 ~7.9 C-6: ~142

H-5 ~5.9 C-5:~103

H-1' ~5.9 C-1~90

H-2' ~4.2 C-2'. ~83

H-3' ~4.1 C-3: ~75

H-4' ~4.0 C-4" ~70

H-5'a, H-5'b ~3.8, ~3.7 C-5"~61

2'-0O-CDs N/A 2'-0-CDs: ~59 (multiplet)

C-2: ~152

C-4. ~167

Note: These are predicted values and may vary depending on the solvent and experimental
conditions.

Mass Spectrometry

2'-O-Methyl Uridine-d3 is primarily used as an internal standard in quantitative mass
spectrometry assays. The deuterium labeling allows for its differentiation from the endogenous,
non-labeled 2'-O-Methyluridine.

Fragmentation Pattern

The fragmentation of 2'-O-Methyl Uridine in mass spectrometry typically involves the cleavage
of the glycosidic bond, resulting in the separation of the ribose sugar and the uracil base. In
negative ion mode, a characteristic neutral loss of a 90 Da fragment (CsHesO3) has been
observed for 2'-O-methylated nucleosides, though this is not seen with 3'-O-methylated
isomers. The presence of the d3-methyl group would result in a corresponding mass shift in the
fragments containing this group.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15619339?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

General Protocol for the Synthesis of 2'-O-Methyl
Uridine

While a specific protocol for the deuterated form is not readily available, the synthesis of 2'-O-
Methyluridine generally proceeds through the protection of the 3" and 5' hydroxyl groups of
uridine, followed by methylation of the 2' hydroxyl group, and subsequent deprotection. For the

synthesis of the deuterated analog, a deuterated methylating agent, such as deuterated methyl
iodide (CDsl) or deuterated dimethyl sulfate ((CD3)2S0a4), would be used.

General Protocol for Quantitative Analysis of Modified
Nucleosides by LC-MS/MS

This protocol outlines a general workflow for the use of 2'-O-Methyl Uridine-d3 as an internal
standard for the quantification of 2'-O-Methyluridine in a biological sample.

e Sample Preparation:

o

Extract total RNA from the biological sample of interest.

Enzymatically digest the RNA to its constituent nucleosides using a mixture of nucleases

[¢]

(e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

Add a known amount of 2'-O-Methyl Uridine-d3 to the digested nucleoside mixture.

[¢]

Remove proteins and other macromolecules, for example, by filtration or solid-phase

[e]

extraction.
e LC-MS/MS Analysis:

o Separate the nucleosides using reverse-phase high-performance liquid chromatography
(HPLC) with a suitable gradient of agueous and organic mobile phases.

o Introduce the eluent into a tandem mass spectrometer operating in multiple reaction
monitoring (MRM) mode.
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o Monitor the specific precursor-to-product ion transitions for both 2'-O-Methyluridine and 2'-
O-Methyl Uridine-d3.

o Data Analysis:

o Generate a calibration curve using known concentrations of 2'-O-Methyluridine and a fixed
concentration of 2'-O-Methyl Uridine-d3.

o Determine the concentration of 2'-O-Methyluridine in the biological sample by comparing
the peak area ratio of the analyte to the internal standard against the calibration curve.

Role in Research and Drug Development
Enhancing RNA Stability and Therapeutic Potential

2'-O-methylation is a critical modification in the development of RNA-based therapeutics, such
as antisense oligonucleotides and mRNA vaccines. The methyl group at the 2' position of the
ribose sugar locks the sugar pucker in a C3'-endo conformation, which is favorable for forming
a stable A-form helix with a complementary RNA strand. This increased helical stability
enhances the binding affinity of therapeutic oligonucleotides to their target RNA. Furthermore,
the 2'-O-methyl modification provides steric hindrance that protects the phosphodiester
backbone from cleavage by endonucleases, thereby increasing the in vivo stability and
duration of action of RNA drugs.

Evasion of the Innate Immune System

The innate immune system has evolved to recognize foreign RNA, such as that from viral
infections, through pattern recognition receptors (PRRSs) like Toll-like receptors (TLRs) 7 and 8.
Unmodified single-stranded RNA can trigger an inflammatory response through these
receptors. However, the presence of 2'-O-methyl modifications on RNA, a common feature of
endogenous mammalian RNA, can help to mask the RNA from recognition by these immune
sensors. This immune-evasive property is crucial for the safety and efficacy of mRNA-based
vaccines and therapeutics, as it prevents the induction of an unwanted inflammatory response
and allows for efficient translation of the therapeutic protein.

Visualizations

Caption: Chemical structure of 2'-O-Methyl Uridine-d3.
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Workflow for Quantitative Analysis using 2'-O-Methyl Uridine-d3
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Click to download full resolution via product page

Caption: Experimental workflow for quantitative analysis.
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Role of 2'-O-Methylation in Evading Innate Immunity
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Caption: Role of 2'-O-methylation in evading innate immunity.

Conclusion

2'-0O-Methyl Uridine-d3 is a critical tool for researchers in the fields of RNA biology,
pharmacology, and drug development. Its primary utility as a stable isotope-labeled internal
standard enables accurate and precise quantification of the endogenous modified nucleoside
2'-O-Methyluridine. The broader significance of 2'-O-methylation in enhancing the stability and
immune-evasive properties of RNA underscores the importance of such analytical standards in
the development of next-generation RNA-based therapeutics. This technical guide provides a
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foundational understanding of the chemical properties and applications of 2'-O-Methyl Uridine-
d3, facilitating its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Human Metabolome Database: Showing metabocard for 2'-O-Methyluridine
(HMDB0240328) [hmdb.ca]

 To cite this document: BenchChem. [2'-O-Methyl Uridine-d3 chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619339#2-0-methyl-uridine-d3-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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